1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide
Description
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aniline group and a piperidine ring attached to a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Properties
IUPAC Name |
1-(6-anilinopyrimidin-4-yl)piperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c16-23(21,22)13-6-8-20(9-7-13)15-10-14(17-11-18-15)19-12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,16,21,22)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFOJPHZNPVSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=NC=NC(=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of guanidines with β-diketones or ethyl acetoacetate under reflux conditions . The aniline group is then introduced through aromatic nucleophilic substitution reactions, often using halogenated pyrimidines and anilines under acidic conditions . The final step involves the formation of the piperidine ring and the attachment of the sulfonamide group, which can be achieved through various cyclization and substitution reactions .
Chemical Reactions Analysis
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Major Products: The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide involves the inhibition of protein kinase B (Akt). This enzyme plays a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, and survival . By binding to the active site of protein kinase B, the compound prevents its activation and subsequent phosphorylation of downstream targets, thereby inhibiting cell growth and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide can be compared to other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but differ in their chemical structure and specific binding affinities.
N-(4-Aminophenyl)piperidine: This compound shares the piperidine and aniline groups but lacks the pyrimidine and sulfonamide functionalities, resulting in different biological activities.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound contains a piperidine ring and an amino group but differs in its overall structure and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
